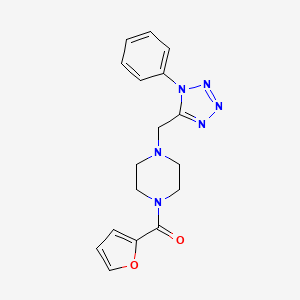

![molecular formula C19H11F3N2S B2763087 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-69-5](/img/structure/B2763087.png)

2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

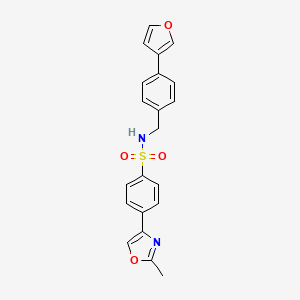

The compound “2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile” is an organic molecule that contains a nitrile group (-C≡N), a trifluoromethyl group (-CF3), and a phenylsulfanyl group (Ph-S-). The presence of these functional groups could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing nitrile and trifluoromethyl groups, which could cause the molecule to have a polar nature. The phenyl rings could contribute to the compound’s planarity and rigidity .Chemical Reactions Analysis

The nitrile group is susceptible to hydrolysis, reduction, and other reactions that involve the triple bond. The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group could contribute to the compound’s polarity, and the trifluoromethyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación

Sulfhydryl Groups Study

A study on sulfhydryl groups indicates the utility of aromatic disulfides, closely related to the chemical family of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile, for determining sulfhydryl content in biological materials, showcasing its relevance in biochemical research (Ellman, 1959).

Organic Synthesis Advancements

Research highlights the novel trimerization of α-phenylsulfanyl isocyanides, demonstrating the compound's role in synthesizing complex dihydropyrimidine derivatives. This process underscores its significance in organic synthesis, providing a pathway to create substances with potential biological activities (Uno et al., 1996).

Chemical Synthesis and Antimicrobial Activities

A study on the synthesis of pyrido[2,1-c][1,2,4]triazine derivatives from 2-hydrazino-4-(4-methoxyphenyl)-6-pheny-nicotinonitrile demonstrates the chemical's application in creating molecules with potential antimicrobial activities. This research provides insights into the compound's utility in developing new pharmaceutical agents (Zaki et al., 2004).

Material Science and Engineering

In material science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed using derivatives of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile. These membranes show enhanced performance in dye treatment applications, illustrating the compound's importance in environmental engineering and water purification technologies (Liu et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds such as trifluoromethyl phenyl sulfone are known to interact with arylthiolate anions .

Mode of Action

Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, a related compound . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, realizing the S-trifluoromethylation of thiophenols . This suggests that 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile may have a similar mode of action.

Biochemical Pathways

The s-trifluoromethylation of thiophenols, which is achieved by related compounds, suggests that it may influence pathways involving these molecules .

Result of Action

The compound’s potential interaction with arylthiolate anions and its possible role in s-trifluoromethylation suggest that it may have significant effects at the molecular level .

Action Environment

The related compound trifluoromethyl phenyl sulfone is known to undergo reactions under visible light irradiation , suggesting that light conditions may play a role in the action of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile.

Propiedades

IUPAC Name |

2-phenylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2S/c20-19(21,22)16-6-4-5-13(10-16)15-9-14(11-23)18(24-12-15)25-17-7-2-1-3-8-17/h1-10,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTBWAXKRRTZJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2763006.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2763009.png)

![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)

![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)

![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)

![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)

![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)

![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)